molecular formula C32H32F2N4O6 B605775 Velsecorat CAS No. 1196509-60-0

Velsecorat

Cat. No. B605775
CAS RN: 1196509-60-0
M. Wt: 606.6268
InChI Key: ZZWJKLGCDHYVMB-QMQODZDESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Velsecorat (AZD7594) is a non-steroidal, selective glucocorticoid receptor modulator (SGRM) being developed for the treatment of asthma . It is administered by inhalation and has been evaluated in healthy male volunteers .

Scientific Research Applications

Asthma Management

Velsecorat has been studied for its efficacy in managing asthma. Clinical trials have shown that it can reduce airway inflammation and improve lung function in asthma patients . Unlike traditional inhaled corticosteroids, which can have systemic side effects, Velsecorat offers a favorable risk-benefit profile due to its selective action .

Chronic Obstructive Pulmonary Disease (COPD)

Research suggests that Velsecorat may be beneficial in treating COPD. Its mechanism of action involves modulating the glucocorticoid receptor, which could help reduce inflammation in the airways and improve breathing in COPD patients .

Anti-Inflammatory Effects

Velsecorat’s anti-inflammatory properties have been demonstrated in preclinical studies. It works by selectively activating the glucocorticoid receptor in the lungs, which leads to suppression of inflammatory responses without the systemic side effects commonly associated with steroids .

Safety and Tolerability

Safety profiles from clinical studies indicate that Velsecorat is well-tolerated, with no significant adverse effects on plasma cortisol levels at various doses. This suggests a lower risk of the systemic side effects typically associated with steroid use .

Pharmacodynamics and Pharmacokinetics

Velsecorat exhibits dose-proportional pharmacokinetics and moderate accumulation. Its pharmacodynamic effects include dose-related impacts on markers of glucocorticoid activity, such as plasma cortisol and osteocalcin .

Potential for Reduced Side Effects

The selective action of Velsecorat potentially offers the benefits of inhaled corticosteroids with fewer side effects. This could lead to improved patient compliance and outcomes in long-term therapy for chronic respiratory conditions .

Safety And Hazards

Inhaled Velsecorat was found to be safe and well tolerated up to and including the highest dose tested (1872 μg) . It was evaluated in a study comprising two parts, a single ascending dose part and a multiple ascending dose part .

Future Directions

Velsecorat continues to show promising outcomes in future studies in patients, and it may comprise a new option in the available range of inhaled anti-inflammatory agents for the treatment of respiratory diseases such as asthma .

properties

IUPAC Name

3-[5-[(1R,2S)-2-(2,2-difluoropropanoylamino)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propoxy]indazol-1-yl]-N-[(3R)-oxolan-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H32F2N4O6/c1-19(36-31(40)32(2,33)34)29(20-6-9-27-28(16-20)43-13-12-42-27)44-25-7-8-26-22(15-25)17-35-38(26)24-5-3-4-21(14-24)30(39)37-23-10-11-41-18-23/h3-9,14-17,19,23,29H,10-13,18H2,1-2H3,(H,36,40)(H,37,39)/t19-,23+,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZWJKLGCDHYVMB-BWGXUDETSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC2=C(C=C1)OCCO2)OC3=CC4=C(C=C3)N(N=C4)C5=CC=CC(=C5)C(=O)NC6CCOC6)NC(=O)C(C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](C1=CC2=C(C=C1)OCCO2)OC3=CC4=C(C=C3)N(N=C4)C5=CC=CC(=C5)C(=O)N[C@@H]6CCOC6)NC(=O)C(C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H32F2N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

606.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Velsecorat

CAS RN

1196509-60-0
Record name 3-[5-[(1R,2S)-2-(2,2-difluoropropanoylamino)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propoxy]indazol-1-yl]-N-[(3R)-tetrahydrofuran-3-yl]benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.